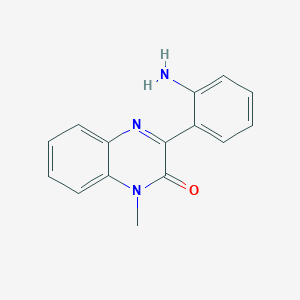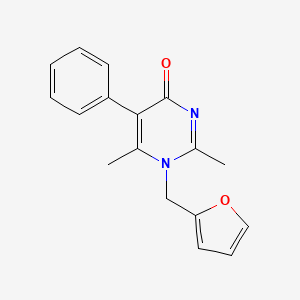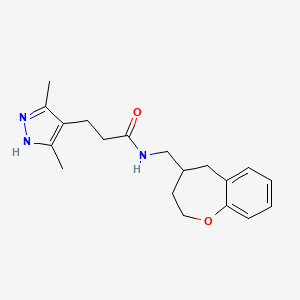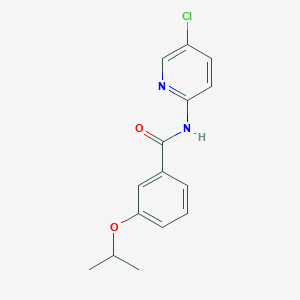![molecular formula C17H21N3O4S B5650846 10-methoxy-5-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5650846.png)
10-methoxy-5-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule featuring a benzoxazocine core, which is a bicyclic system combining a benzene ring and a seven-membered oxazocine ring. The molecule includes various functional groups such as methoxy, methylsulfonyl, and pyrimidinyl, contributing to its unique chemical properties. Similar structures have been explored for their potential in various fields, including pharmaceuticals, due to their interesting biological and chemical properties.
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, starting from simpler building blocks. Key steps may include the formation of the benzoxazocine core, introduction of the methoxy group, and attachment of the methylsulfonyl pyrimidinyl side chain. Advanced synthetic techniques such as ring-closing reactions, nucleophilic substitution, and sulfonation could be employed. While specific methods for this compound were not found, related syntheses suggest a multistep approach, carefully designed to protect functional groups while allowing for the sequential introduction of complex substituents (Gumus et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal the spatial arrangement of atoms within the molecule, crucial for understanding its reactivity and interactions. The benzoxazocine core is known for its rigid structure, influencing the overall molecular conformation and potentially its biological activity (Moser et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving this compound would likely focus on its functional groups. The methoxy group could undergo demethylation, while the methylsulfonyl group might participate in displacement reactions or serve as a directing group in aromatic substitution. The pyrimidinyl ring could engage in nucleophilic substitution or act as a ligand in coordination compounds. The presence of these groups suggests a molecule with rich chemistry, capable of undergoing a variety of transformations (Nicolaides et al., 1993).
Physical Properties Analysis
Physical properties such as melting point, solubility, and stability are influenced by the molecular structure. The specific arrangement and types of functional groups in this molecule suggest it would have distinct solubility characteristics in various solvents, which could be critical for its application in chemical syntheses or pharmaceutical formulations. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into these properties (Dalai et al., 2006).
Chemical Properties Analysis
The chemical behavior of this compound is determined by its functional groups and molecular structure. Its reactivity can be anticipated to include electrophilic and nucleophilic sites, allowing for a variety of chemical reactions. The electronic distribution within the molecule, as influenced by the substituents, would affect its interaction with reagents, catalysts, and biological targets. Computational chemistry methods like density functional theory (DFT) can be used to predict these properties and guide further experimental investigations (Murugavel et al., 2014).
Propiedades
IUPAC Name |
10-methoxy-5-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-2,3,4,6-tetrahydro-1,5-benzoxazocine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-18-10-15(25(3,21)22)17(19-12)20-8-5-9-24-16-13(11-20)6-4-7-14(16)23-2/h4,6-7,10H,5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFSGZNERANECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N2CCCOC3=C(C2)C=CC=C3OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-methoxy-5-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5650776.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5650788.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5650789.png)
![[3-(3-methyl-2-buten-1-yl)-1-(3-pyridazinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5650790.png)
![N'-((3S*,4R*)-4-isopropyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5650792.png)
![rel-(3aR,6aR)-2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5650798.png)
![2-[4-(3-fluoro-5-isopropoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5650807.png)
![2-cyclopropyl-9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650812.png)
![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5650819.png)



![8-(8-chloro-2-quinolinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5650858.png)